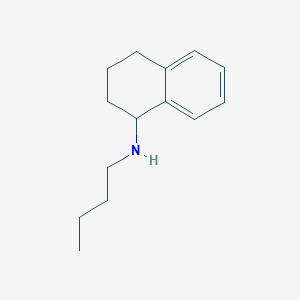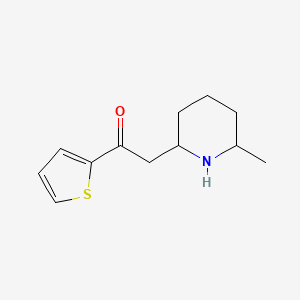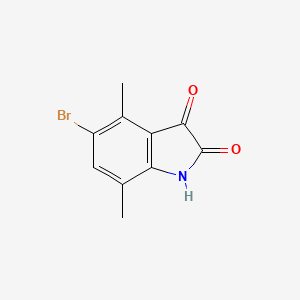
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. For this specific compound, the starting materials would include a brominated ketone and appropriate methyl-substituted phenylhydrazine. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process may include additional purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroindoles.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.
4,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione:
5-Bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains only one methyl substitution, leading to variations in its chemical behavior and uses.
Uniqueness
The unique combination of bromine and methyl substitutions in 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione contributes to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
5-bromo-4,7-dimethyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14) |
Clave InChI |
SWRYUFCELUXZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC(=O)C2=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


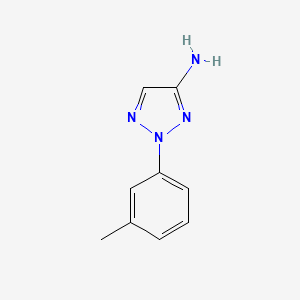
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
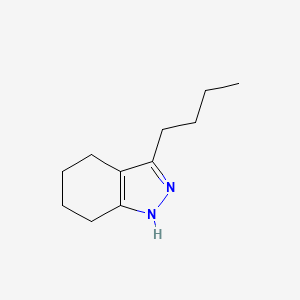
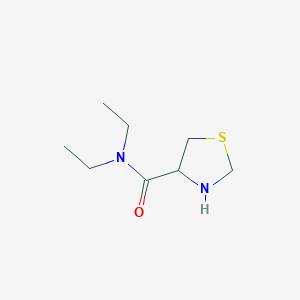
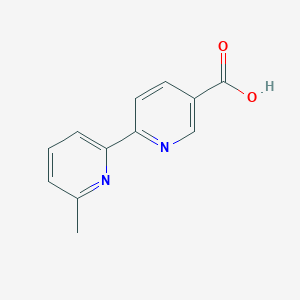
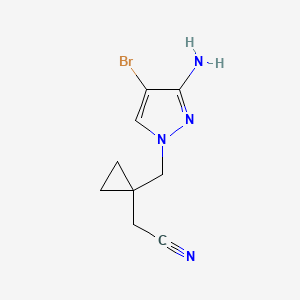
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)



